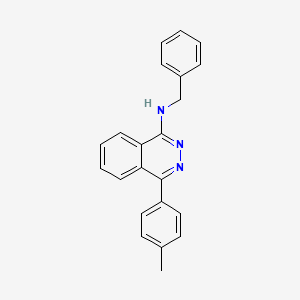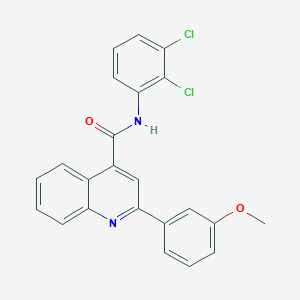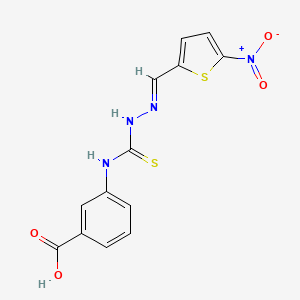
N-benzyl-4-(4-methylphenyl)phthalazin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-(4-methylphenyl)phthalazin-1-amine is a compound belonging to the class of phthalazine derivatives. Phthalazines are bicyclic N-heterocycles that have garnered significant attention due to their valuable biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(4-methylphenyl)phthalazin-1-amine typically involves the reaction of phthalazine derivatives with benzyl and methylphenyl groups. One common method includes the aroylation of cumene by phthalic anhydride under Friedel-Crafts reaction conditions . This process yields intermediates that can be further reacted with benzyl chloride and 4-methylphenylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(4-methylphenyl)phthalazin-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while reduction may yield phthalazine derivatives with reduced functional groups.
Scientific Research Applications
N-benzyl-4-(4-methylphenyl)phthalazin-1-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: It has potential antimicrobial and antitumor activities, making it a candidate for drug development.
Medicine: It is studied for its potential use as an antihypertensive and anti-inflammatory agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-benzyl-4-(4-methylphenyl)phthalazin-1-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Azelastine: An antihistamine with a similar phthalazine core structure.
Vatalanib: A vascular endothelial growth factor receptor (VEGFR) inhibitor.
Hydralazine: An antihypertensive agent with a phthalazine core.
Uniqueness
N-benzyl-4-(4-methylphenyl)phthalazin-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H19N3 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-benzyl-4-(4-methylphenyl)phthalazin-1-amine |
InChI |
InChI=1S/C22H19N3/c1-16-11-13-18(14-12-16)21-19-9-5-6-10-20(19)22(25-24-21)23-15-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,23,25) |
InChI Key |
BFHFUYCOHQVYNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-chlorophenyl)-5-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide](/img/structure/B11655669.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-phenylquinoline-4-carboxamide](/img/structure/B11655671.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-ethylphenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11655673.png)
![4-(4-Chlorophenyl)-1-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B11655678.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11655681.png)
![11-[3-(benzyloxy)phenyl]-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11655694.png)
![N-(3,5-dimethylphenyl)-2-{4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-1-piperazinyl}acetamide](/img/structure/B11655697.png)
![[2-(2,4-Dichlorophenyl)-3-methylquinolin-4-yl][4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11655700.png)
![N-[4-(dimethylamino)benzyl]-N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B11655701.png)

![N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(3-methylphenyl)amino]methylidene]acetamide](/img/structure/B11655708.png)
![2-{[1,1,1,3,3,3-hexafluoro-2-(propanoylamino)propan-2-yl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11655718.png)

![(5E)-5-[3-bromo-4-(naphthalen-2-ylmethoxy)benzylidene]-1-(4-tert-butylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11655738.png)
